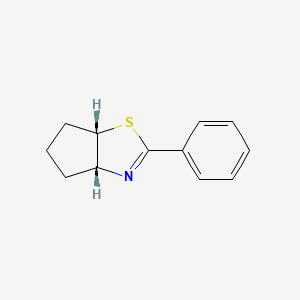

4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis-

Description

BRN 5000014, also known as bromine azide, is an inorganic compound with the chemical formula BrN₃. It is a highly reactive and explosive compound that exists as a red liquid at room temperature. Bromine azide is known for its extreme sensitivity to temperature and pressure variations, making it a challenging substance to handle safely .

Properties

CAS No. |

96159-93-2 |

|---|---|

Molecular Formula |

C12H13NS |

Molecular Weight |

203.31 g/mol |

IUPAC Name |

(3aR,6aS)-2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]thiazole |

InChI |

InChI=1S/C12H13NS/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |

InChI Key |

UYXYIVZSKJTQIZ-MNOVXSKESA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)SC(=N2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC2C(C1)SC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Bromine azide can be synthesized through the reaction of sodium azide (NaN₃) with bromine (Br₂). The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . Due to its high reactivity and explosive nature, bromine azide is typically generated and used in situ under controlled conditions to minimize the risk of detonation .

Chemical Reactions Analysis

Bromine azide undergoes various types of chemical reactions, including:

Addition Reactions: Bromine azide can add to alkenes through both ionic and free-radical mechanisms, resulting in the formation of vicinal 1,2-bromoazide compounds.

Photochemical Reactions: Bromine azide is highly sensitive to ultraviolet light, and photolysis can lead to the dissociation of the entire sample.

Common reagents used in reactions with bromine azide include alkenes and other unsaturated compounds. The major products formed from these reactions are typically azide-containing compounds, which can serve as valuable intermediates in organic synthesis .

Scientific Research Applications

Bromine azide has several scientific research applications, including:

Organic Synthesis: It is used as a reagent for the synthesis of azide-containing compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Explosives Research:

Photochemistry: Bromine azide’s sensitivity to ultraviolet light makes it a useful compound for studying photochemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of bromine azide involves its high reactivity and ability to form azide radicals. When exposed to ultraviolet light or other reactive species, bromine azide dissociates to form bromine and azide radicals. These radicals can then participate in various chemical reactions, including addition to unsaturated compounds and radical chain reactions .

Comparison with Similar Compounds

Bromine azide is part of a family of halogen azides, which also includes fluorine azide (FN₃), chlorine azide (ClN₃), and iodine azide (IN₃). Compared to these similar compounds, bromine azide is unique in its helical crystal structure and its extreme sensitivity to temperature and pressure variations . The other halogen azides also exhibit high reactivity and explosive tendencies, but their physical and chemical properties differ slightly due to the nature of the halogen atom involved .

Similar Compounds

- Fluorine Azide (FN₃)

- Chlorine Azide (ClN₃)

- Iodine Azide (IN₃)

These compounds share similar reactivity patterns but differ in their specific properties and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.